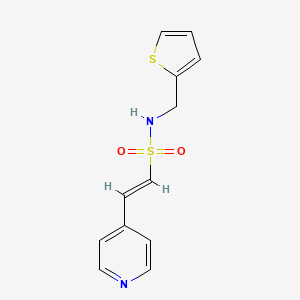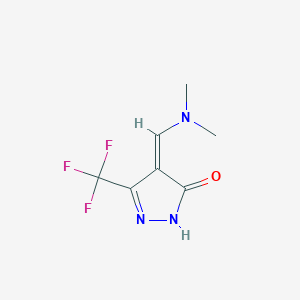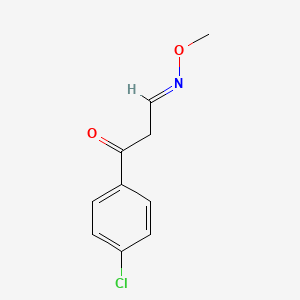
2-(Allylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine
Vue d'ensemble
Description
2-(Allylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine is a compound that features a pyrimidine ring substituted with an allylsulfanyl group and a trifluoromethylphenyl group. The presence of the trifluoromethyl group is particularly significant due to its influence on the compound’s chemical properties, such as increased lipophilicity and metabolic stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine typically involves the nucleophilic addition of sulfur nucleophiles to trifluoromethylated intermediates. One common method includes the reaction of 2-trifluoromethyl-1,3-conjugated enynes with sulfur nucleophiles under regioselective conditions . The reaction conditions, such as the type of enyne, sulfur nucleophile, and solvent, play a crucial role in determining the addition pattern and yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Allylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Allylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Allylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing lipophilicity and metabolic stability . The allylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine
- 2-(Ethylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine
- 2-(Propylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine
Uniqueness
Compared to its analogs, 2-(Allylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of the allylsulfanyl group, which provides additional reactivity and potential for metabolic transformations. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-prop-2-enylsulfanyl-5-[3-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2S/c1-2-6-20-13-18-8-11(9-19-13)10-4-3-5-12(7-10)14(15,16)17/h2-5,7-9H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNXMZUSJSERBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(4-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B3036219.png)
![2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole](/img/structure/B3036221.png)

![2,6-Dimethylphenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B3036224.png)
![5-(2-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B3036227.png)
![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B3036229.png)
![4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036232.png)


![2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid](/img/structure/B3036237.png)

![1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B3036240.png)
![5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3036241.png)
![[4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B3036242.png)
